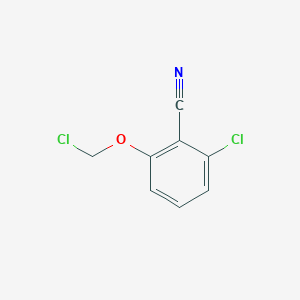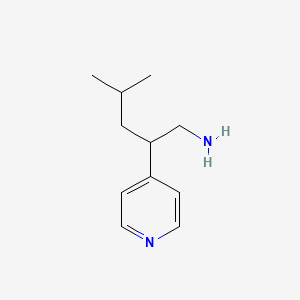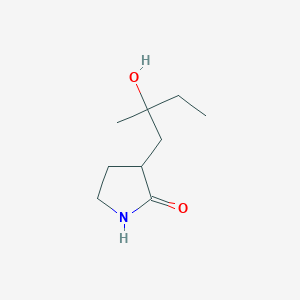
3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound features a butan-2-yl group attached to the oxadiazole ring, along with a carbaldehyde functional group at the 5-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an aldehyde or ketone, followed by cyclization to form the oxadiazole ring. For example, the reaction of butan-2-yl hydrazide with formyl acetic acid under acidic conditions can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the oxadiazole ring.
Major Products Formed
Oxidation: 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(Butan-2-yl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
科学研究应用
3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
3-(Butan-2-yl)-1,2,4-oxadiazole-5-methanol: Similar structure but with a methanol group instead of an aldehyde.
3-(Butan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Butan-2-yl)-1,2,4-thiadiazole-5-carbaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Uniqueness
3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity. The combination of the oxadiazole ring and the butan-2-yl group further enhances its chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
3-butan-2-yl-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(2)7-8-6(4-10)11-9-7/h4-5H,3H2,1-2H3 |
InChI 键 |
WXLVSQIKRGURHY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=NOC(=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanol](/img/structure/B13185422.png)
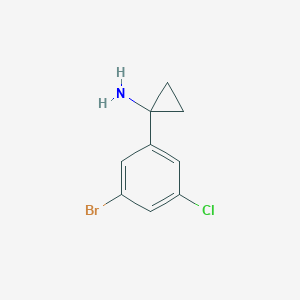
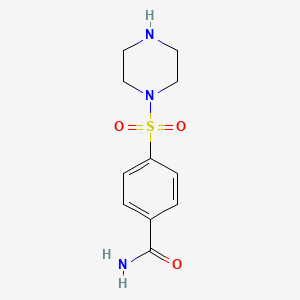
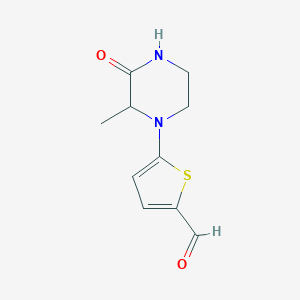
![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
